molecular formula C20H15N7OS2 B10868927 1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide

1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide

Cat. No.: B10868927
M. Wt: 433.5 g/mol
InChI Key: PDWJROUWYMXXRH-UHFFFAOYSA-N
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Description

1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide is a complex heterocyclic compound that integrates multiple functional groups, including benzoxazole, thiazole, and pyrrolotriazolopyrimidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 2-aminophenol with aldehydes to form benzoxazole derivatives . The reaction conditions often include the use of catalysts such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of nanocatalysts and ionic liquid catalysts has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and metal catalysts. Reaction conditions may vary from room temperature to elevated temperatures, depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis . The anticancer effects are believed to result from the compound’s ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide is unique due to its multi-functional heterocyclic structure, which allows it to exhibit a broad spectrum of biological activities. Its ability to undergo various chemical transformations also makes it a versatile compound for synthetic and medicinal chemistry .

Properties

Molecular Formula

C20H15N7OS2

Molecular Weight

433.5 g/mol

IUPAC Name

2-[[11,12-dimethyl-10-(1,3-thiazol-2-yl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzoxazole

InChI

InChI=1S/C20H15N7OS2/c1-11-12(2)27(19-21-7-8-29-19)17-16(11)18-24-15(25-26(18)10-22-17)9-30-20-23-13-5-3-4-6-14(13)28-20/h3-8,10H,9H2,1-2H3

InChI Key

PDWJROUWYMXXRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5O4)C6=NC=CS6)C

Origin of Product

United States

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